molecular formula C6H10O2 B1211359 2,4-Hexanedione CAS No. 3002-24-2

2,4-Hexanedione

Cat. No.: B1211359
CAS No.: 3002-24-2
M. Wt: 114.14 g/mol
InChI Key: NDOGLIPWGGRQCO-UHFFFAOYSA-N
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Description

2,4-Hexanedione, also known as hexane-2,4-dione, is an organic compound with the molecular formula C6H10O2. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. This compound is a diketone, meaning it contains two carbonyl groups (C=O) located at the second and fourth positions of the hexane chain.

Mechanism of Action

Target of Action

The primary target of 2,4-Hexanedione (also known as hexane-2,4-dione) is the neurofilaments in the peripheral and central nervous systems . It interacts directly with these neurofilaments, leading to their accumulation in giant axonal swellings .

Mode of Action

This compound is a γ-diketone, and its neurotoxicity resides in this structure . It reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .

Biochemical Pathways

The pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) signaling pathway is involved in this compound-induced neuronal apoptosis . ProNGF, a precursor of mature nerve growth factor (mNGF), might activate apoptotic signaling by binding to p75NTR in neurons . This leads to the activation of c-Jun N-terminal kinase (JNK) and c-Jun, and disrupts the balance between B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax) .

Pharmacokinetics

It’s known that this compound can cross the blood-brain barrier, indicating that it has significant bioavailability in the central nervous system .

Result of Action

The result of this compound’s action is neuronal apoptosis, which is a well-established contributor to neurological dysfunction induced by chemicals and toxins . This apoptosis is associated with a degeneration of the peripheral nervous system (and eventually the central nervous system), starting with the distal portions of the longer and wider nerve axons .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the neurotoxic effects of this compound can be exacerbated by conditions such as diabetes mellitus . Therefore, individuals with elevated body weight and glucose levels, and those employed in high-risk workplaces have a greater probability of cognitive impairment .

Biochemical Analysis

Biochemical Properties

2,4-Hexanedione plays a critical role in biochemical reactions, particularly in the metabolism of hexane. It interacts with various enzymes and proteins, including those involved in the detoxification processes. One of the key interactions is with the enzyme cytochrome P450, which catalyzes the oxidation of hexane to this compound. This compound can also form adducts with proteins, leading to potential disruptions in their normal functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For instance, this compound has been found to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can interfere with the normal function of mitochondria, resulting in impaired energy production and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, inhibiting their activity or altering their function. For example, this compound can form covalent bonds with lysine residues in proteins, leading to the formation of cross-linked protein aggregates. This can result in the inhibition of enzyme activity and disruption of normal cellular processes. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative damage to cells, leading to chronic oxidative stress and impaired cellular function. In in vitro studies, prolonged exposure to this compound has been associated with increased cell death and reduced cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular function. At higher doses, this compound can induce significant toxicity, leading to severe oxidative damage, inflammation, and cell death. In animal studies, high doses of this compound have been associated with neurotoxicity, hepatotoxicity, and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of hexane. It is formed through the oxidation of hexane by cytochrome P450 enzymes. Once formed, this compound can undergo further metabolism, including reduction to 2,5-hexanediol or conjugation with glutathione. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transport proteins and binding proteins, which facilitate its movement within cells and tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, this compound can be transported into mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. The compound’s localization to specific cellular compartments is influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Hexanedione can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of sodium ethoxide. Another method includes the reaction of 2,4-pentanedione with 1-bromobutane in the presence of sodium amide and liquid ammonia .

Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. One such method includes the use of sodium amide in liquid ammonia followed by acid hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,4-Hexanedione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically yields alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Hexanedione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of diketones on cellular processes and enzyme activities.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the synthesis of medicinal compounds.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products .

Comparison with Similar Compounds

  • 2,5-Hexanedione
  • 2,6-Heptanedione
  • Acetylacetone

Uniqueness: 2,4-Hexanedione is particularly notable for its use in the synthesis of complex organic molecules and its specific interactions with biological systems. Unlike 2,5-hexanedione, which is known for its neurotoxicity, this compound has distinct chemical properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGLIPWGGRQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062769
Record name 2,4-Hexanedione
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3002-24-2
Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name 2,4-Hexanedione
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Record name Hexane-2,4-dione
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Record name 2,4-HEXANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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